

physicochemical properties of 3-(Bromomethyl)oxetane-3-carboxylic acid

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Compound of Interest

Compound Name: 3-(Bromomethyl)oxetane-3-carboxylic acid

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An In-depth Technical Guide to **3-(Bromomethyl)oxetane-3-carboxylic Acid**: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a cornerstone for optimizing the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane moiety has garnered significant attention for its ability to confer improved solubility, reduce lipophilicity, and enhance metabolic stability when used as a surrogate for less favorable groups like gem-dimethyl or carbonyl functionalities.^[1] This guide focuses on **3-(Bromomethyl)oxetane-3-carboxylic acid** (CAS No: 1802048-89-0), a bifunctional building block that uniquely combines the benefits of the 3,3-disubstituted oxetane core with two distinct, orthogonally reactive functional groups: a carboxylic acid and a bromomethyl handle.

This document serves as a technical resource for researchers, synthetic chemists, and drug development professionals. It provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines a robust synthetic strategy, discusses critical stability and reactivity considerations, and explores its application as a versatile scaffold in the synthesis of complex molecules, such as potential treatments for respiratory syncytial virus (RSV).^[2]

Molecular Profile and Physicochemical Properties

3-(Bromomethyl)oxetane-3-carboxylic acid is a molecule designed for synthetic utility. Its structure features a strained four-membered oxetane ring, which imparts a unique three-dimensional geometry and polarity. The two functional groups at the C3 position offer distinct chemical handles for sequential or orthogonal synthetic transformations.

Compound Identification

Property	Value	Reference
CAS Number	1802048-89-0	[2] [3]
Molecular Formula	C ₅ H ₇ BrO ₃	[2] [3] [4]
Molecular Weight	195.01 g/mol	[2] [3]
Purity (Typical)	≥95-98%	[2] [3]
SMILES	C1C(CO1)(CBr)C(=O)O	[4]

Physicochemical Characteristics

Direct experimental data for this specific molecule is not extensively published. The following table includes data inferred from related compounds, such as the parent oxetane-3-carboxylic acid, and theoretical predictions. These values provide a baseline for experimental design.

Property	Predicted/Inferred Value	Rationale and Scientific Insight
pKa	~3.7 - 4.0	The pKa of the parent oxetane-3-carboxylic acid is predicted to be around 3.88.[5] The electron-withdrawing effect of the adjacent bromomethyl group is expected to slightly increase the acidity of the carboxylic acid, potentially lowering the pKa relative to the unsubstituted parent.
LogP	-0.1 to 0.5	The parent oxetane-3-carboxylic acid has a predicted LogP of approximately -0.3 to -0.6.[5] The addition of the bromomethyl group will increase the lipophilicity, thus raising the LogP value into the predicted range. This still indicates good aqueous solubility.
Physical Form	White to off-white solid	Inferred from similar small molecule carboxylic acids and related oxetane structures.[6]
Solubility	Soluble in polar organic solvents (e.g., MeOH, DMSO, DMF); slightly soluble in water.	The polar oxetane ether and carboxylic acid group suggest solubility in polar solvents. The overall small size and polarity should allow for some degree of water solubility.

Spectroscopic Characterization (Anticipated)

For a researcher synthesizing or verifying this compound, the following spectral features are expected based on its structure and the principles of spectroscopic analysis.

- ^1H NMR: The spectrum is expected to show a broad singlet for the carboxylic acid proton (disappearing upon D_2O exchange) in the downfield region (10-12 ppm).[7] The diastereotopic protons of the oxetane ring will appear as multiplets, likely in the 4.0-5.0 ppm range. A sharp singlet corresponding to the two protons of the bromomethyl ($-\text{CH}_2\text{Br}$) group would be expected further upfield.
- ^{13}C NMR: A characteristic signal for the carbonyl carbon of the carboxylic acid should appear between 160-180 ppm.[7] The quaternary carbon of the oxetane ring (C3) and the methylene carbons of the ring (C2, C4) will resonate in the ether region, while the bromomethyl carbon ($-\text{CH}_2\text{Br}$) will appear in the 30-40 ppm range.
- Infrared (IR) Spectroscopy: Two key features are anticipated: a very broad O-H stretching absorption for the hydrogen-bonded carboxylic acid dimer, typically spanning 2500-3300 cm^{-1} , and a strong, sharp C=O stretching absorption around 1700-1725 cm^{-1} .[7]
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M^+) and characteristic isotopic pattern for a single bromine atom (M^+ and $\text{M}+2$ peaks of nearly equal intensity). Prominent fragmentation peaks corresponding to the loss of Br, COOH, and potentially ring-opening fragments would be expected.

Synthesis and Reactivity Considerations

The utility of a building block is defined by its accessibility and predictable reactivity. While the oxetane ring is generally stable, its strained nature necessitates careful selection of reaction conditions to avoid undesired ring-opening.

Proposed Synthetic Protocol: Oxidation of (3-(Bromomethyl)oxetan-3-yl)methanol

A logical and efficient route to the target compound involves the oxidation of the corresponding primary alcohol. This precursor, (3-(bromomethyl)oxetan-3-yl)methanol, has been reported in the literature as a stable intermediate.[8]

Step-by-Step Methodology:

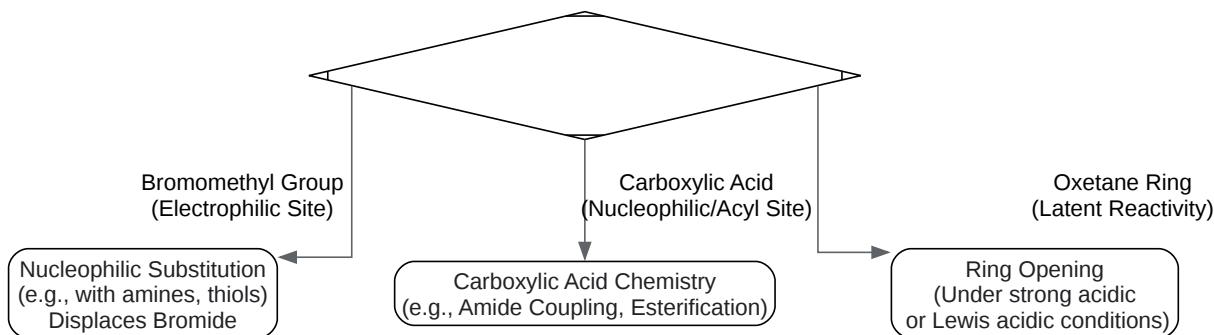
- **Dissolution:** Dissolve (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in a suitable solvent system, such as a mixture of acetonitrile, water, and ethyl acetate.
- **Catalyst Addition:** Add catalytic amounts of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and sodium bromide.
- **Oxidation:** Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of sodium hypochlorite (bleach) containing sodium bicarbonate. The bicarbonate maintains a slightly basic pH, which is crucial for preventing the formation of strong acids that could catalyze oxetane ring-opening.^[9]
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.
- **Quenching:** Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess oxidant.
- **Workup and Isolation:** Acidify the aqueous layer to a pH of ~2-3 with a mild acid like sodium bisulfate or dilute HCl, causing the carboxylic acid to protonate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude material by column chromatography or recrystallization to obtain **3-(Bromomethyl)oxetane-3-carboxylic acid**.

Causality Behind Experimental Choices:

- **TEMPO-mediated Oxidation:** This method is chosen for its high selectivity for primary alcohols and its mild, near-neutral operating pH, which preserves the integrity of the acid-sensitive oxetane ring.^[9]
- **Biphasic System:** The use of a biphasic solvent system facilitates both the reaction and the subsequent product isolation.
- **Mild Acidification:** Using a mild acid for protonation during workup minimizes the risk of product degradation or isomerization, which can occur under harsh acidic conditions.^[10]

Reactivity and Stability

The molecule's three key functional regions dictate its reactivity profile.



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Caption: Reactivity map of **3-(Bromomethyl)oxetane-3-carboxylic acid**.

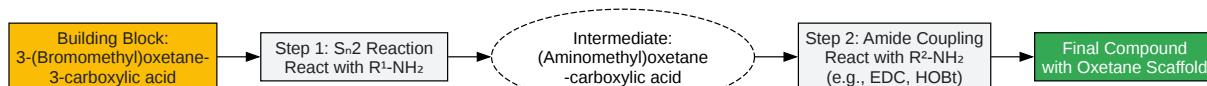
A critical consideration for this class of compounds is their potential for isomerization. Studies have shown that some oxetane-carboxylic acids can be unstable, isomerizing into γ -lactones upon storage or heating, even without an external catalyst.^[10] Researchers must be mindful of this possibility, as it can significantly impact reaction yields and product purity. It is advisable to store the compound at low temperatures (-20°C) and use it promptly after synthesis or purification.^[11]

Applications in Drug Discovery

The primary value of **3-(Bromomethyl)oxetane-3-carboxylic acid** lies in its role as a versatile building block for introducing the 3,3-disubstituted oxetane motif into drug candidates. This scaffold is a proven bioisostere for gem-dimethyl and carbonyl groups, often leading to superior drug-like properties.^[1]

The orthogonal nature of the carboxylic acid and bromomethyl groups allows for a directed and stepwise synthetic strategy. For instance, the bromomethyl group can be displaced by a nucleophile (e.g., an amine or thiol) via an S_N2 reaction, followed by standard amide bond

formation using the carboxylic acid. This workflow is highly valuable for building libraries of compounds for structure-activity relationship (SAR) studies.



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Caption: General synthetic workflow using the bifunctional building block.

This strategic advantage has been leveraged in the development of novel therapeutics. Notably, this building block has found application in the synthesis of compounds aimed at treating respiratory syncytial virus (RSV), a common and potentially severe respiratory pathogen.^{[1][2]} By incorporating the oxetane moiety, researchers can fine-tune properties like solubility and cell permeability, which are critical for antiviral efficacy.

Conclusion

3-(Bromomethyl)oxetane-3-carboxylic acid is a high-value synthetic intermediate that provides a direct entry point to the desirable 3,3-disubstituted oxetane scaffold. Its bifunctional nature enables robust and flexible synthetic strategies, making it an important tool for medicinal chemists. While users must remain vigilant about the potential for isomerization and the inherent sensitivity of the oxetane ring to strongly acidic conditions, a proper understanding of its reactivity allows for its successful incorporation into complex molecular architectures. As the demand for drug candidates with optimized physicochemical properties continues to grow, the utility of sophisticated building blocks like this one will undoubtedly expand.

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